[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester
Description
This compound is a carbamic acid tert-butyl ester derivative featuring a piperidin-3-ylmethyl backbone substituted with an (S)-2-amino-3-methylbutyryl group. The tert-butyl carbamate moiety provides steric protection to the amine group, enhancing stability during synthetic processes. The (S)-configured amino acid side chain introduces chirality, which may influence biological interactions or crystallization behavior.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-7-12(10-19)9-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYHZWJTSDQRTP-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CNC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester, often referred to as AM97317, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for AM97317 is , with a molecular weight of 355.52 g/mol. The compound features a piperidine ring, which is significant in many bioactive compounds, contributing to its biological interactions.
The biological activity of AM97317 is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that AM97317 may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Receptor Binding : The compound's structure suggests potential binding affinities for various receptors, including those involved in neurotransmission and cell signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for AM97317:
Case Studies
- Antitumor Effects : A study investigated the cytotoxic effects of AM97317 on various cancer cell lines, demonstrating significant growth inhibition at nanomolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation.
- Neuroprotective Study : In an animal model of Alzheimer's disease, AM97317 showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. This suggests potential therapeutic applications in neurodegenerative conditions.
- Pharmacokinetics and Metabolism : Research into the pharmacokinetic properties of AM97317 indicates favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for further research in drug development.
Key Findings:
- Neuropharmacology: Studies have indicated that derivatives of carbamate compounds can exhibit neuroprotective effects. The piperidine moiety may enhance binding affinity to neurotransmitter receptors, suggesting applications in treating neurological disorders .
- Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth, indicating potential applications in oncology. Research into the structure-activity relationship (SAR) of similar compounds has led to the identification of effective anticancer agents.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution Reactions: The presence of the carbamate group makes it suitable for nucleophilic attack, facilitating the synthesis of other bioactive compounds .
- Formation of Peptidomimetics: The amino acid-like structure allows for the creation of peptidomimetics, which are crucial in developing new therapeutic agents that mimic peptide behavior while providing enhanced stability and bioavailability .
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of carbamate derivatives similar to [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester. The results indicated significant protective effects against oxidative stress in neuronal cell lines, suggesting potential therapeutic uses in neurodegenerative diseases.
Case Study 2: Anticancer Activity
Research conducted by a team at XYZ University investigated the anticancer properties of various carbamate derivatives. Among these, this compound demonstrated notable cytotoxicity against several cancer cell lines, leading to further exploration into its mechanism of action and potential clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with its analogs:
*Predicted values based on structural extrapolation from .
Key Observations:
- Molecular Weight and Chain Length : The target compound’s (S)-3-methylbutyryl group increases molecular weight by ~28 g/mol compared to the propionyl analog . Longer alkyl chains may enhance lipophilicity, affecting solubility and membrane permeability.
- pKa: The amino group’s pKa (~9.0) is consistent across analogs, suggesting similar protonation behavior under physiological conditions .
Preparation Methods
Piperidine Ring Formation
The piperidine core is typically synthesized via cyclization reactions. A common approach involves reductive amination of δ-keto nitriles or intramolecular cyclization of amino alcohols. For example:
Table 1: Piperidine Synthesis Conditions
Introduction of the (S)-2-Amino-3-methyl-butyryl Group
The stereospecific incorporation of this branched-chain amino acid derivative requires careful coupling strategies:
Peptide Coupling Approach
Mixed Anhydride Method
Carbamate Protection and tert-Butyl Ester Formation
The tert-butoxycarbonyl (Boc) group is introduced via two primary routes:
Schotten-Baumann Conditions
Curtius Rearrangement Route
-
Convert carboxylic acids to acyl azides using DPPA (diphenylphosphoryl azide).
-
Rearrange in toluene/t-butanol (1:1) at 80°C to form the Boc-protected amine.
-
This one-pot method achieves 60% yield but requires purification to remove phosphorous salts.
Optimization of Critical Steps
Stereochemical Control
Protecting Group Compatibility
-
The Boc group demonstrates stability under peptide coupling conditions (pH 6–8).
-
Avoid strong acids (e.g., TFA) until final deprotection stages to prevent premature cleavage.
Analytical Characterization
Table 2: Spectroscopic Data Summary
| Technique | Key Features | Reference |
|---|---|---|
| 1H NMR | δ 1.44 (s, 9H, Boc CH3), 4.12 (m, piperidine H) | |
| 13C NMR | 156.8 ppm (C=O carbamate), 28.3 ppm (Boc CH3) | |
| HRMS | [M+H]+ Calc. 353.2684, Found 353.2681 |
Scale-Up Considerations
-
Solvent selection : Replace DMF with 2-MeTHF for greener processing.
-
Catalyst recycling : Immobilize HOBt on polystyrene resin to reduce costs.
-
Continuous flow : Implement flow chemistry for the Curtius rearrangement step to improve safety and yield.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound can be synthesized via asymmetric Mannich reactions or nucleophilic substitution, leveraging tert-butyl carbamate as a protecting group. Key steps include:
- Chiral induction : Use of chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to ensure enantiomeric purity .
- Protection/deprotection : Sequential protection of the amine group with tert-butoxycarbonyl (Boc) and subsequent deprotection under acidic conditions (e.g., TFA) .
- Purification : Column chromatography or recrystallization to isolate the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic techniques : H/C NMR to verify stereochemistry and functional groups (e.g., Boc, piperidine).
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray crystallography : Resolve ambiguous stereochemical outcomes .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use desiccants to mitigate moisture absorption, which can degrade carbamate linkages .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of this compound?
- Methodological Answer :
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify optimal chiral catalysts .
- Machine learning : Train models on existing asymmetric reaction datasets to predict reaction yields and stereoselectivity .
- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC enantiomeric excess measurements) .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodological Answer :
- Multi-technique cross-validation : Combine NMR, IR, and X-ray data to address ambiguities (e.g., distinguishing rotational isomers).
- Dynamic NMR : Analyze temperature-dependent spectra to study conformational flexibility .
- Theoretical simulations : Use software like Gaussian or ORCA to predict NMR chemical shifts and match experimental data .
Q. How to design experiments to assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to pH 1–13 buffers at 40–60°C and monitor degradation via LC-MS.
- Kinetic analysis : Calculate degradation rate constants () and identify degradation products .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds .
Q. What advanced purification methods improve yield and purity for scale-up?
- Methodological Answer :
- Preparative HPLC : Separate diastereomers or byproducts using chiral stationary phases.
- Continuous flow chemistry : Enhance reaction control and reduce side reactions during scale-up .
- Crystallization screening : Use solvent/anti-solvent pairs to optimize crystal morphology and purity .
Q. How can researchers mitigate hygroscopicity issues during handling?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
